
2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 5-chloro-2-(trifluoromethoxy)phenyl group. The trifluoromethoxy group imparts significant electron-withdrawing properties, making this compound particularly useful in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 5-chloro-2-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
[ \text{5-Chloro-2-(trifluoromethoxy)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acids or borates.
Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through hydrolysis or oxidation.
Scientific Research Applications
2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to form stable carbon-boron bonds.
Material Science: Utilized in the synthesis of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Pinacolborane: Another boronic ester with different substituents on the boron atom.
5-Chloro-2-(trifluoromethyl)phenylboronic Acid: Similar structure but lacks the dioxaborinane ring.
Uniqueness
2-(5-Chloro-2-(trifluoromethoxy)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts stability and reactivity in various chemical reactions. The trifluoromethoxy group also enhances its electron-withdrawing properties, making it particularly useful in organic synthesis.
Properties
Molecular Formula |
C12H13BClF3O3 |
|---|---|
Molecular Weight |
308.49 g/mol |
IUPAC Name |
2-[5-chloro-2-(trifluoromethoxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H13BClF3O3/c1-11(2)6-18-13(19-7-11)9-5-8(14)3-4-10(9)20-12(15,16)17/h3-5H,6-7H2,1-2H3 |
InChI Key |
RJFKFWFIGWCSIX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12824805.png)

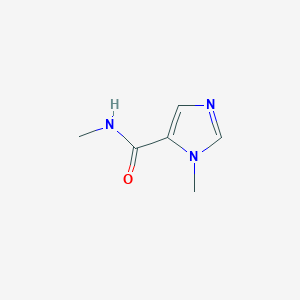
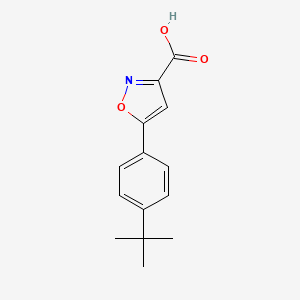
![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)
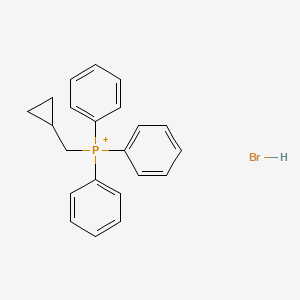
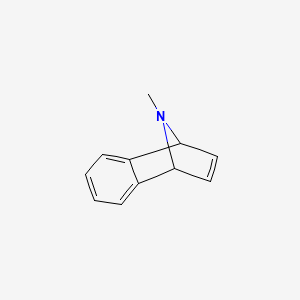
![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)
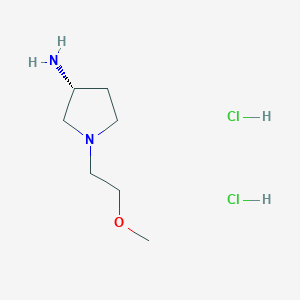
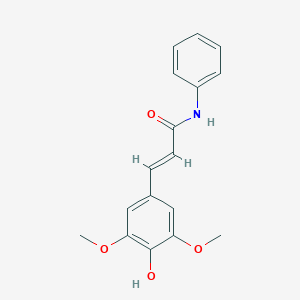
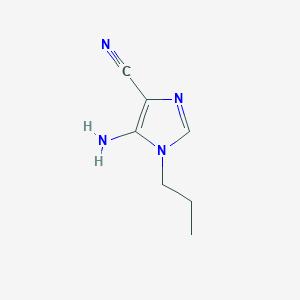
![2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B12824870.png)

